[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate [(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate
Brand Name: Vulcanchem
CAS No.: 108885-61-6
VCID: VC0211178
InChI: InChI=1S/C48H84O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-36(49)34-42(50)51-41-28-30-46(7)39(44(41,4)5)27-31-48(9)40(46)25-24-38-43-37(35(2)3)26-29-45(43,6)32-33-47(38,48)8/h36-41,43,49H,2,10-34H2,1,3-9H3/t36?,37-,38+,39-,40+,41-,43+,45+,46-,47+,48+/m0/s1
SMILES: CCCCCCCCCCCCCCCC(CC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C)O
Molecular Formula: C48H84O3
Molecular Weight:

[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate

CAS No.: 108885-61-6

Cat. No.: VC0211178

Molecular Formula: C48H84O3

Molecular Weight:

* For research use only. Not for human or veterinary use.

[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate - 108885-61-6

Specification

CAS No. 108885-61-6
Molecular Formula C48H84O3
IUPAC Name [(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate
Standard InChI InChI=1S/C48H84O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-36(49)34-42(50)51-41-28-30-46(7)39(44(41,4)5)27-31-48(9)40(46)25-24-38-43-37(35(2)3)26-29-45(43,6)32-33-47(38,48)8/h36-41,43,49H,2,10-34H2,1,3-9H3/t36?,37-,38+,39-,40+,41-,43+,45+,46-,47+,48+/m0/s1
SMILES CCCCCCCCCCCCCCCC(CC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C)O
Appearance Powder

Introduction

Chemical Structure and Properties

Molecular Structure and Representation

The structure of Lupeol 3-hydroxyoctadecanoate comprises a lupeol moiety esterified with 3-hydroxyoctadecanoic acid. This creates a complex molecule with multiple rings, chiral centers, and functional groups characteristic of triterpenoids. Various chemical representations help characterize this compound, including its canonical SMILES notation: CCCCCCCCCCCCCCCC(CC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C)O .

The standard InChI representation provides a complete structural description: InChI=1S/C48H84O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-36(49)34-42(50)51-41-28-30-46(7)39(44(41,4)5)27-31-48(9)40(46)25-24-38-43-37(35(2)3)26-29-45(43,6)32-33-47(38,48)8/h36-41,43,49H,2,10-34H2,1,3-9H3. This notation captures the exact arrangement of atoms, bonds, and stereochemistry essential for understanding the compound's biological activity.

The InChIKey, ISCGWWWBTBITFA-UHFFFAOYSA-N, provides a condensed representation useful for database searches and compound identification .

Physicochemical Properties

Lupeol 3-hydroxyoctadecanoate exhibits physicochemical properties consistent with its triterpenoid nature. It typically appears as a powder in commercial preparations with high purity (often exceeding 95%). Like many triterpenoids, it demonstrates limited water solubility due to its highly lipophilic nature, which significantly influences its pharmacokinetic behavior in biological systems.

Table 1: Physicochemical Properties of Lupeol 3-hydroxyoctadecanoate

PropertyValueReference
CAS Number108885-61-6
Molecular FormulaC48H84O3
Molecular Weight709.2 g/mol
Physical StatePowder
Standard InChIKeyISCGWWWBTBITFA-UHFFFAOYSA-N
Water SolubilityLimited (lipophilic)

The compound's chemical structure includes several functional groups that contribute to its biological activities. The hydroxyl group in the 3-hydroxyoctadecanoate moiety can participate in hydrogen bonding interactions with biological targets, while the ester linkage provides stability to the molecule while potentially serving as a point for enzymatic cleavage in vivo .

Natural Sources and Biosynthesis

Natural Origins

Lupeol 3-hydroxyoctadecanoate has been identified in various plant sources. Research indicates that this compound is primarily derived from the roots of plants belonging to the genus Biondia, specifically Biondia hemsleyana, which is part of the Asclepiadaceae family. The parent compound, lupeol, is more widely distributed and has been found in numerous plant species, including elm bark, olive fruit, aloe leaf, ginseng oil, mango pulp, and Japanese pear bark .

Quantitative studies have highlighted variable concentrations of lupeol-based compounds in different plant sources, with extraction and isolation techniques playing crucial roles in obtaining pure samples for research and commercial purposes .

Analytical Methods and Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) represent primary methods for the analysis and quality control of Lupeol 3-hydroxyoctadecanoate . These techniques offer remarkable precision, accuracy, specificity, selectivity, and resolution, making them valuable tools for both qualitative and quantitative analysis of the compound .

Liquid chromatography, when used in combination with spectroscopic techniques, provides both structural identification and confirmation. It is widely utilized in the characterization of degradation products and impurities in pharmaceutical preparations .

Spectroscopic Methods

Various spectroscopic methods contribute to the comprehensive characterization of Lupeol 3-hydroxyoctadecanoate:

  • Infrared (IR) spectroscopy can identify functional groups such as the hydroxyl group and ester moiety in the compound.

  • Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, provides detailed structural information, including the presence of methyl singlets and olefinic functions typical of triterpenes .

  • Mass spectrometry (MS) analysis can confirm the molecular weight of the compound and provide fragmentation patterns useful for structural elucidation. The parent lupeol typically shows a characteristic parent ion peak at m/z 409 [M + H—18][+] in its mass spectrum .

These analytical methods collectively enable researchers to confirm the identity, purity, and structural integrity of Lupeol 3-hydroxyoctadecanoate in both research and commercial contexts.

Synthesis Methods

Extraction from Natural Sources

Traditional methods for obtaining Lupeol 3-hydroxyoctadecanoate primarily involve extraction from plant materials, particularly the roots of Biondia hemsleyana. This process typically includes solvent extraction followed by chromatographic purification techniques to isolate the compound from other plant constituents.

The extraction process may involve multiple steps, including:

  • Collection and preparation of plant material

  • Solvent extraction (using ethanol, methanol, or other organic solvents)

  • Fractionation through column chromatography

  • Purification via HPLC or other chromatographic methods

  • Confirmation of identity and purity through analytical techniques

Biological Activities and Pharmacological Properties

Anti-inflammatory and Antioxidant Activities

The parent compound, lupeol, has well-documented anti-inflammatory and antioxidant properties, which are likely retained or possibly enhanced in Lupeol 3-hydroxyoctadecanoate . Studies have demonstrated that lupeol can reduce inflammation by modulating various inflammatory mediators and signaling pathways .

Research on lupeol has shown significant antioxidant capabilities, including:

  • Increased expression of Superoxide Dismutase 2 (SOD-2) and Heme Oxygenase-1 (HO-1) in streptozotocin-induced hyperglycemic rat models

  • Improved antioxidant enzymes in cortex cerebellum, such as Catalase (CAT), SOD, and Glutathione (GSH)

  • Reduced superoxide anions and hydroxyl free radicals in triton-induced hyperlipidemic models

  • Enhanced liver glucose level and antioxidant functions in diabetic rats

Other Pharmacological Effects

Additional biological activities associated with lupeol and potentially with Lupeol 3-hydroxyoctadecanoate include:

  • Anticancer effects: Research has suggested potential anticancer properties through various mechanisms, including apoptosis induction and anti-proliferative effects .

  • Cardioprotective effects: Studies have demonstrated inhibition of fetal cardiotoxicity induced by oxidative stress through administration of lupeol and its derivatives in cyclophosphamide-treated experimental rats .

  • Hepatoprotective effects: Improvements in liver antioxidant levels have been observed following oral administration of lupeol in hepatotoxicity models .

Structure-Activity Relationship

The biological activities of Lupeol 3-hydroxyoctadecanoate are influenced by its complex structure, particularly the pentacyclic triterpenoid backbone and the esterification with 3-hydroxyoctadecanoic acid. The presence of multiple chiral centers creates a specific three-dimensional arrangement that enables the compound to interact with biological targets.

Several structural features contribute to the compound's activity:

Comparative Analysis with Related Compounds

Lupeol 3-hydroxyoctadecanoate shares structural similarities with several other triterpenoids and related compounds. Understanding these relationships helps contextualize its properties and potential applications.

Table 2: Comparison of Lupeol 3-hydroxyoctadecanoate with Related Compounds

CompoundChemical FormulaMolecular Weight (g/mol)Key Structural FeaturesNotable Activities
Lupeol 3-hydroxyoctadecanoateC48H84O3709.2Ester of lupeol with 3-hydroxyoctadecanoic acidAntimicrobial, anti-inflammatory, antioxidant
LupeolC30H50O426.7Parent compound, contains hydroxyl group at C-3Anti-inflammatory, anticancer, antioxidant
3-Hydroxyoctadecanoic acidC18H36O3300.5Long-chain fatty acid with hydroxyl group at C-3Component of bacterial cell membranes, potential antimicrobial activity
3-HydroxyoctadecanoateC18H35O3-299.5Conjugate base of 3-hydroxyoctadecanoic acidBiological intermediate
Methyl 3-HydroxyoctadecanoateC19H38O3314.5Methyl ester of 3-hydroxyoctadecanoic acidResearch compound, synthetic intermediate

Lupeol 3-hydroxyoctadecanoate is unique due to its specific hydroxylation pattern and long-chain fatty acid moiety, which contributes to its distinct biological activities compared to other triterpenoids. Its combination of anti-inflammatory, antioxidant, and antimicrobial properties positions it as a versatile compound for various therapeutic applications.

Challenges and Future Directions

Bioavailability Limitations

Despite its promising biological activities, the clinical application of Lupeol 3-hydroxyoctadecanoate faces several challenges. Like many triterpenoids, it has limited water solubility, which restricts its bioavailability when administered orally . This limitation necessitates the development of innovative delivery systems to enhance its absorption and distribution in the body.

Advanced Delivery Strategies

Recent research has focused on developing nano-based delivery systems to enhance the bioavailability of triterpenoids like Lupeol 3-hydroxyoctadecanoate . These strategies include:

  • Liposomes and lipid-based nanocarriers that can encapsulate the lipophilic compound

  • Polymeric nanoparticles for controlled release

  • Cyclodextrin complexation to improve water solubility

  • Microemulsion and nanoemulsion formulations

A study demonstrated the use of nano-based delivery approaches for investigating the antioxidant and neuroprotective potentials of lupeol in ischemic brain models, highlighting the potential of these strategies to overcome bioavailability limitations .

Derivative Development

The development of semi-synthetic derivatives of Lupeol 3-hydroxyoctadecanoate with improved pharmacokinetic properties represents another approach to overcoming current limitations. Strategic modifications to the structure could enhance water solubility while preserving the biological activities of the parent compound.

Research on lupeol derivatives has already shown that structural modifications can amplify bioactivity and address limitations in clinical applications . Further exploration of structure-activity relationships could lead to the development of improved derivatives with enhanced therapeutic potential.

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